2-chloro-N-cyclododecyl-4-nitrobenzamide
Description
2-Chloro-N-cyclododecyl-4-nitrobenzamide is a benzamide derivative characterized by a 2-chloro and 4-nitro substitution on the aromatic ring, coupled with a cyclododecyl group attached via the amide nitrogen. The cyclododecyl moiety introduces significant steric bulk, influencing molecular conformation, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C19H27ClN2O3 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-chloro-N-cyclododecyl-4-nitrobenzamide |
InChI |
InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |
InChI Key |
TUEGTBOSTNTHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-cyclododecyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-chloro-N-cyclododecyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can lead to the formation of a new amide derivative.
Scientific Research Applications
2-chloro-N-cyclododecyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclododecyl-4-nitrobenzamide is not fully understood. its structural components suggest it could interact with various molecular targets. The nitro group may participate in redox reactions, while the amide bond and cyclododecyl group could influence the compound’s binding affinity to proteins or other biomolecules. Further research is needed to elucidate the specific pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-N-cyclododecyl-4-nitrobenzamide with benzamide derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical differences.
Substituent Effects on the Benzamide Core
Key Observations :
- Steric Effects : The cyclododecyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or aromatic amide groups, likely reducing crystallization efficiency .
- Crystallographic Trends: Smaller substituents (e.g., cyclohexyl or methoxyphenyl) favor tighter molecular packing, as evidenced by lower R factors (e.g., 0.044 in 4-chloro-N-cyclohexylbenzamide vs.
Physicochemical and Functional Differences
- Solubility : Cyclododecyl’s hydrophobicity may reduce aqueous solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), which has a shorter alkyl chain.
- Thermal Stability : Nitro-substituted benzamides (e.g., ) often exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
